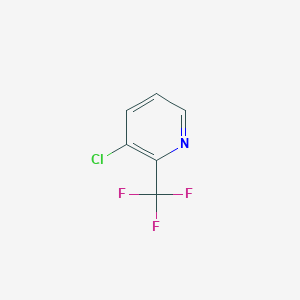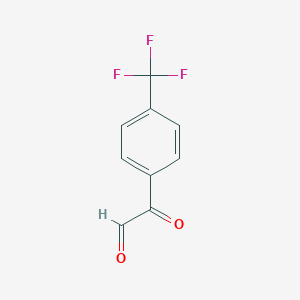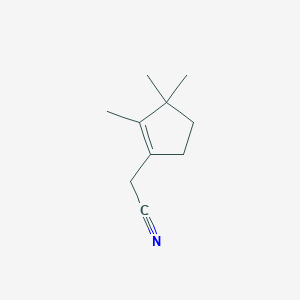
2,3,3-Trimethylcyclopent-1-enylacetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,3-Trimethylcyclopent-1-enylacetonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is also known as TMCAN and is a colorless liquid with a fruity odor.
作用机制
The mechanism of action of TMCAN is not well understood. However, studies have shown that TMCAN can bind to and activate the olfactory receptor OR2T11, which is responsible for detecting fruity odors. This activation leads to the perception of fruity odor.
生化和生理效应
TMCAN has not been extensively studied for its biochemical and physiological effects. However, studies have shown that TMCAN can induce apoptosis (programmed cell death) in human cancer cells. Additionally, TMCAN has shown anti-inflammatory properties and can reduce inflammation in animal models.
实验室实验的优点和局限性
One of the significant advantages of TMCAN is its easy synthesis method. Additionally, TMCAN has a fruity odor, which can be used as a marker in various experiments. However, TMCAN has limited solubility in water, which can make it difficult to use in aqueous experiments.
未来方向
There are several future directions for TMCAN research. One of the significant areas of research is its potential use as a preservative in food and cosmetic products. Additionally, TMCAN can be used as an odor marker in various experiments. Further studies are needed to understand the mechanism of action of TMCAN and its potential biochemical and physiological effects.
合成方法
The synthesis of TMCAN can be achieved through a multistep process starting from cyclopentanone. The first step involves the reaction of cyclopentanone with methyl vinyl ketone to form 4,4-dimethyl-2-cyclopenten-1-one. This intermediate is then reacted with hydroxylamine hydrochloride to form 4,4-dimethyl-2-cyclopenten-1-one oxime. Finally, the oxime is reacted with acetic anhydride to form TMCAN.
科学研究应用
TMCAN has been studied extensively for its potential applications in various fields. One of the significant areas of research is its use as a flavor and fragrance compound. TMCAN has a fruity odor, and its addition to food and cosmetic products can enhance their aroma. Additionally, TMCAN has shown antimicrobial properties and can be used as a preservative in food and cosmetic products.
属性
CAS 编号 |
1727-76-0 |
|---|---|
产品名称 |
2,3,3-Trimethylcyclopent-1-enylacetonitrile |
分子式 |
C10H15N |
分子量 |
149.23 g/mol |
IUPAC 名称 |
2-(2,3,3-trimethylcyclopenten-1-yl)acetonitrile |
InChI |
InChI=1S/C10H15N/c1-8-9(5-7-11)4-6-10(8,2)3/h4-6H2,1-3H3 |
InChI 键 |
PBAKTNCSUCNJRE-UHFFFAOYSA-N |
SMILES |
CC1=C(CCC1(C)C)CC#N |
规范 SMILES |
CC1=C(CCC1(C)C)CC#N |
其他 CAS 编号 |
1727-76-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



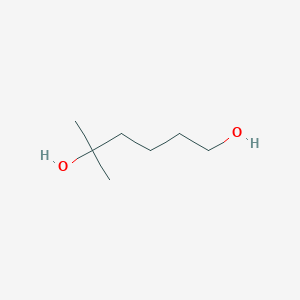
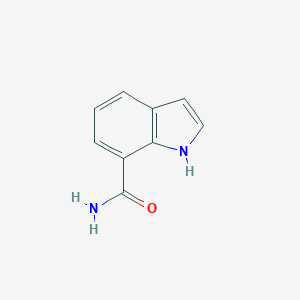
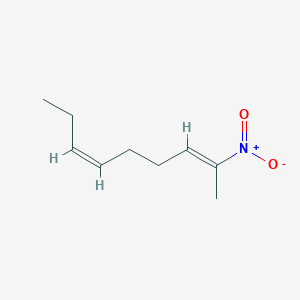
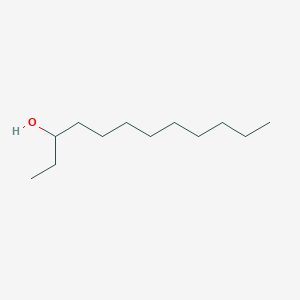
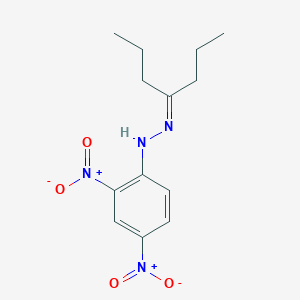
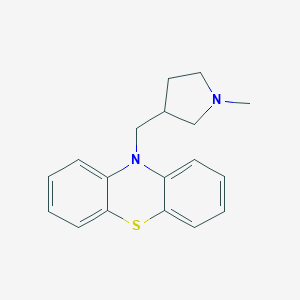
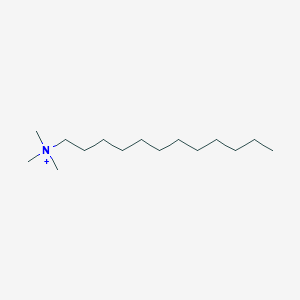
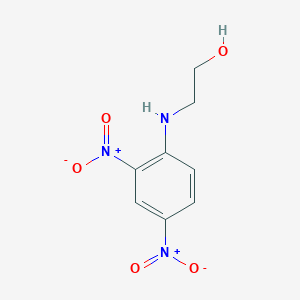
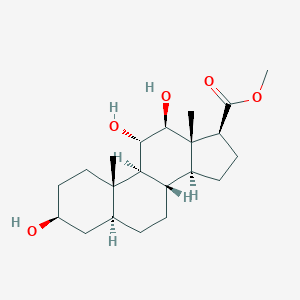
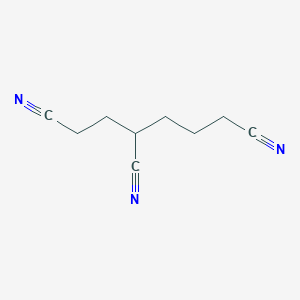
![[2,3-diacetyloxy-5-[4,5-diacetyloxy-6-(2-hydroxyethylcarbamoyl)-2-[[11-(2-hydroxyethylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxy-6-(2-hydroxyethylcarbamoyl)oxan-4-yl] acetate](/img/structure/B156372.png)

